1-Propanethiol

Description

Contextualization of 1-Propanethiol (B107717) within Organosulfur Chemistry Research

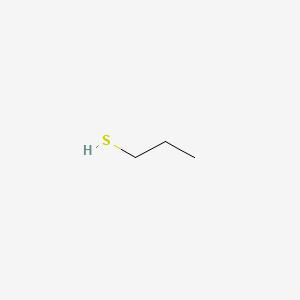

This compound, with the chemical formula C₃H₈S, is an organosulfur compound classified as an alkylthiol. hmdb.ca Thiols, also known as mercaptans, are sulfur analogs of alcohols, characterized by a sulfhydryl (-SH) group instead of a hydroxyl (-OH) group. chemicalbook.comebsco.com This substitution of sulfur for oxygen significantly alters the compound's chemical nature and reactivity. ebsco.com

In organosulfur chemistry, this compound serves as a fundamental building block and a model compound for studying the properties and reactions of thiols. Its reactivity is centered around the sulfhydryl group, which can be deprotonated to form a thiolate, a potent nucleophile. solubilityofthings.com This reactivity allows for the introduction of sulfur into organic molecules, facilitating a wide range of chemical transformations. solubilityofthings.com Research in this area often involves the formation of thioethers and disulfides, which are crucial in various applications, from pharmaceuticals to materials science. ebsco.comresearchgate.netmdpi.com

The study of this compound also contributes to the broader understanding of organosulfur compounds, which are ubiquitous in nature and industry. nih.gov These compounds are known for their strong odors and play roles in biological processes and atmospheric chemistry. solubilityofthings.comnih.gov

Evolution of Research Trajectories for Alkyl Thiols

Historically, research on alkyl thiols was often driven by their distinct and potent odors, leading to their use as odorants for natural gas to ensure leak detection. solubilityofthings.com Early research focused on fundamental synthesis methods, such as the reaction of alkyl halides with sodium disulfide, and characterization of their basic physical and chemical properties. ebsco.com

Over time, the focus of alkyl thiol research has expanded significantly. The ability of thiols to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, has opened up new avenues in nanoscience and materials science. chemicalbook.comdtu.dk These highly ordered molecular layers are crucial for applications in nanoelectronics, contact printing, and surface functionalization. chemicalbook.comfishersci.co.uk this compound, as a simple alkyl thiol, is frequently used in these studies to understand the fundamental principles of SAM formation and to create tailored surface properties. chemicalbook.comsigmaaldrich.com

More recently, research has delved into the intricate roles of alkyl thiols in biological systems and their potential applications in medicine. solubilityofthings.comontosight.ai For instance, the thiol group is a key functional group in the amino acid cysteine, and disulfide bonds are vital for protein structure. ebsco.com Furthermore, the development of new synthetic methods that avoid the use of foul-smelling thiols as starting materials, such as employing xanthates, represents a modern trend in alkyl thiol chemistry. researchgate.netmdpi.com

Contemporary Significance and Emerging Research Frontiers of this compound

The contemporary significance of this compound extends across multiple scientific disciplines. In materials science, it is used to create functionalized nanoparticles and surfaces. For example, it can act as a capping agent to improve the thermal stability and light absorption of silver nanoparticles for use in perovskite solar cells. chemicalbook.com It is also used to functionalize gallium-arsenic surfaces for potential applications in the semiconductor industry. chemicalbook.comsigmaaldrich.com

Emerging research frontiers for this compound include its role in atmospheric chemistry and environmental science. Studies are investigating the tropospheric degradation of this compound initiated by radicals like chlorine, which has implications for air quality and atmospheric modeling. researchgate.netresearchgate.net Additionally, its catalytic oxidation is being explored for the removal of odorous sulfur compounds from the air. frontiersin.orgnih.gov

In the field of biochemistry and biotechnology, the metabolic pathways of this compound are being unraveled. For instance, research on Pseudomonas putida has identified the enzymes responsible for its degradation, which could have applications in bioremediation. nih.gov The interaction of this compound with metal complexes is also an active area of research, with studies exploring its role as a ligand in coordination chemistry and its potential in the development of new catalysts. lu.se

Interdisciplinary Perspectives on this compound Studies

The study of this compound is inherently interdisciplinary, bridging chemistry, physics, materials science, and biology.

Physical Chemistry and Spectroscopy: Researchers employ a variety of spectroscopic techniques, including infrared, Raman, and microwave spectroscopy, to study the conformational isomers of this compound. researchgate.net Computational methods, such as density functional theory (DFT), are used to calculate its vibrational spectra, molecular orbitals, and reaction energetics, providing a deeper understanding of its physical properties. researchgate.netcaltech.edunih.gov

Surface Science and Nanoscience: The formation of self-assembled monolayers of this compound on surfaces like gold and gallium arsenide is a prime example of interdisciplinary research. chemicalbook.comdtu.dkacs.org Techniques such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) are used to probe the atomic-level details of its adsorption and decomposition on surfaces. caltech.educaltech.edu

Biochemistry and Environmental Science: The role of this compound in biological systems and the environment is another area of interdisciplinary focus. Studies on its metabolism in bacteria like Clostridioides difficile and Pseudomonas putida provide insights into microbial biochemistry and the potential for bioremediation of sulfur pollutants. nih.govfrontiersin.org Furthermore, its reactions in the atmosphere are studied to understand its contribution to air pollution. researchgate.netresearchgate.net

Materials Science and Engineering: The development of new materials incorporating this compound, such as high-refractive-index polymers and functionalized nanoparticles, requires a combination of chemical synthesis, materials characterization, and engineering design. researchgate.net For example, propanethiol-based plasma polymer films are being investigated for their unique mechanical and chemical properties. researchgate.net

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₈S | fishersci.co.uktcichemicals.com |

| Molecular Weight | 76.16 g/mol | nih.gov |

| Boiling Point | 67-68 °C | sigmaaldrich.comtcichemicals.com |

| Melting Point | -113 °C | sigmaaldrich.comtcichemicals.com |

| Density | 0.841 g/mL at 20 °C | alfa-chemistry.com |

| Flash Point | -20 °C | tcichemicals.com |

| Water Solubility | 1.9 g/L at 25°C | fishersci.co.uk |

| IUPAC Name | propane-1-thiol | fishersci.co.uk |

| CAS Number | 107-03-9 | fishersci.co.uk |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings | Source |

| ¹H NMR | Spectrum available for structural confirmation. | chemicalbook.com |

| Infrared (IR) Spectroscopy | Used to identify amorphous and crystalline phases of this compound ices. The S-H stretching vibration is a key diagnostic feature. | researchgate.netresearchgate.net |

| Raman Spectroscopy | Employed in conformational analysis. | researchgate.net |

| Microwave Spectroscopy | Used to determine the structures of different conformers. | researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of sulfur on surfaces after thermal decomposition of this compound. | caltech.eduacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVIGLJNEAMWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S, Array | |

| Record name | PROPANETHIOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6898-84-6 (hydrochloride salt) | |

| Record name | Propyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026750 | |

| Record name | 1-Propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propyl mercaptan appears as a colorless liquid with a strong, offensive odor. Moderately toxic. Flash point below 0 °F. Less dense than water and slightly soluble in water. Hence floats on water. Used as a chemical intermediate and a herbicide., Liquid, Colorless liquid with an offensive, cabbage-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with cabbage-like, sulfuraceous odour, Colorless liquid with an offensive, cabbage-like odor. | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

153 °F at 760 mmHg (USCG, 1999), 67.8 °C, 67.00 to 68.00 °C. @ 760.00 mm Hg, 68 °C, 153 °F | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

5 °F (USCG, 1999), -20 °C, -5 °F; -20.5 °C, -5 °F | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Miscible in ethanol, ether; very soluble in acetone, SOL IN PROPYLENE GLYCOL, Soluble in ethanol, ether, acetone, benzene, In water, 1.90X10+3 mg/L at 25 °C, 1.9 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.190, soluble in water, alcohol, propylene glycol and oils, Slight | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.843 g/cu cm at 20 °C, Relative density (water = 1): 0.84, 0.842-0.847, 0.84 | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.63 | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

155 mmHg at 77 °F (NIOSH, 2023), 154.2 [mmHg], 154.2 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 20.7 (calculated), (77 °F): 155 mmHg | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS, MOBILE LIQUID, Colorless liquid | |

CAS No. |

79869-58-2, 107-03-9 | |

| Record name | PROPANETHIOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AB0N08V2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ6F63A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-171 °F (USCG, 1999), -113.3 °C, -113 °C, -172 °F | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Chemoenzymatic Pathways of 1 Propanethiol

Established and Novel Synthetic Routes for 1-Propanethiol (B107717)

This compound, also known as n-propyl mercaptan, is a thiol with the chemical formula C₃H₈S. It is a colorless liquid with a characteristic strong odor. wikipedia.org Various synthetic strategies have been developed for its production, ranging from established industrial methods to emerging novel approaches.

Catalytic Thiolation Processes

Catalytic thiolation represents a significant pathway for the synthesis of thiols from alcohols. For the production of this compound, this process involves the reaction of 1-propanol (B7761284) with hydrogen sulfide (B99878) (H₂S) under specific catalytic conditions. chemicalbook.com A notable method employs a dual-catalyst system. In this process, a dehydrating catalyst, such as α-alumina, is used alongside a hydrotreating catalyst like cobalt-molybdenum (CoMo)/alumina (B75360). ias.ac.in The alumina facilitates the dehydration of the alcohol, while the CoMo catalyst promotes the subsequent thiolation, leading to the formation of this compound. ias.ac.in

| Reactants | Catalyst System | Key Process | Primary Product |

|---|---|---|---|

| 1-Propanol, Hydrogen Sulfide | CoMo/alumina and α-alumina | Dehydration and Hydrothiolation | This compound |

Hydrogen Sulfide Addition Reactions

The addition of hydrogen sulfide or its salts to propyl derivatives is a cornerstone of industrial this compound production. Two primary approaches are widely utilized:

Addition to Alkenes: A major commercial method for manufacturing this compound is the reaction of propene with hydrogen sulfide. This reaction proceeds via a free-radical mechanism and is typically initiated by ultraviolet (UV) light. The addition follows an anti-Markovnikov pathway, ensuring the thiol group attaches to the terminal carbon to yield this compound. wikipedia.org

Substitution on Alkyl Halides: An alternative established route involves the reaction of a 1-halopropane, such as 1-chloropropane (B146392), with a hydrosulfide (B80085) salt. Sodium hydrosulfide (NaSH) is commonly used as the nucleophilic sulfur source, which displaces the halide to form this compound. wikipedia.orgchemistrysteps.com

Transformation from Thioacetate (B1230152) Precursors

The use of thioacetate as a protected form of a thiol group provides a reliable method for synthesizing this compound, particularly when direct thiolation might lead to side reactions. The synthesis is a two-step process: first, S-propyl thioacetate is formed, typically via the reaction of a propyl halide with a thioacetate salt. Subsequently, the thioacetate is converted to this compound. This transformation can be achieved through several methods:

Alkaline Hydrolysis: Treating S-propyl thioacetate with a base, such as sodium hydroxide, effectively cleaves the acetyl group, yielding the thiolate, which is then protonated to give this compound. ias.ac.in

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the thioester to the corresponding thiol. However, this method is less selective if other reducible functional groups are present in the molecule. ias.ac.in

Catalytic Methods: A milder, more selective approach involves the use of a borohydride (B1222165) exchange resin in the presence of a catalytic amount of palladium acetate (B1210297) in methanol. This system efficiently transforms the thioacetate into the thiol under neutral conditions. ias.ac.in

| Method | Reagents | Conditions |

|---|---|---|

| Alkaline Hydrolysis | Aqueous Base (e.g., NaOH) | Basic |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Reductive |

| Catalytic | Borohydride Exchange Resin, Palladium Acetate | Neutral |

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and efficient alternative for organic synthesis. While direct electrochemical synthesis of this compound is not widely documented, related electrochemical reactions involving thiols and their precursors highlight the potential of this approach. For instance, electrochemical sulfoxidation has been developed for the synthesis of sulfoxides directly from thiols and alkyl halides. acs.orgacs.org This demonstrates the electrochemical generation of reactive sulfur species. Furthermore, synthetic routes to prepare alkyl thiols from alkyl halides have been developed using silyl (B83357) sulfide reagents, which can be part of electrochemically-driven processes. ias.ac.in These methodologies suggest the feasibility of developing direct electrochemical routes for the synthesis of this compound from appropriate propyl precursors and sulfur sources.

Biogenic and Natural Formation Mechanisms

This compound is recognized as a plant metabolite, contributing to the complex aroma profile of certain species. nih.govebi.ac.uk Its formation in nature is a result of specific enzymatic pathways that process sulfur-containing precursor molecules.

Enzymatic Pathways in Microorganisms and Plants

The primary biogenic source of this compound is plants of the Allium genus, which includes onions (Allium cepa), garlic (Allium sativum), and leeks (Allium ampeloprasum). nih.govhmdb.ca The biosynthesis of volatile sulfur compounds in these plants is a well-characterized process initiated by tissue damage.

The key steps in this pathway are:

Precursor Storage: Allium species synthesize and store non-volatile, sulfur-containing amino acids known as S-alk(en)yl-L-cysteine S-oxides (ACSOs). The specific precursor for propyl-containing sulfur compounds is S-propyl-L-cysteine sulfoxide (B87167) (propiin). mdpi.commdpi.com

Enzymatic Cleavage: In intact cells, the ACSOs are located in the cytoplasm, while the enzyme alliinase (a C-S lyase) is sequestered in the vacuole. When the plant tissue is crushed, cut, or otherwise damaged, the cellular compartments are disrupted, allowing alliinase to come into contact with the ACSO precursors. mdpi.com

Formation of Sulfenic Acids: Alliinase rapidly catalyzes the cleavage of the C-S bond in the ACSOs, producing pyruvate, ammonia, and highly reactive sulfenic acids. In the case of propiin, this results in the formation of propane-1-sulfenic acid. mdpi.com

Secondary Reactions: The sulfenic acids are unstable and undergo spontaneous, non-enzymatic condensation reactions. Two molecules of propane-1-sulfenic acid, for example, can condense to form a thiosulfinate. These intermediates can then degrade and rearrange into a complex mixture of volatile sulfur compounds, including disulfides, trisulfides, and thiols such as this compound. researchgate.netaaspjournal.orgnih.gov

This enzymatic cascade is responsible for the characteristic sharp aroma released when onions or garlic are cut. researchgate.net

| Step | Molecule/Enzyme | Description |

|---|---|---|

| 1 | S-propyl-L-cysteine sulfoxide (Propiin) | Stable precursor stored in cytoplasm. |

| 2 | Alliinase | Enzyme released from vacuole upon cell damage. |

| 3 | Propane-1-sulfenic acid | Unstable intermediate formed by alliinase action. |

| 4 | This compound and other VSCs | Formed from the subsequent reactions of sulfenic acid. |

Non-Enzymatic Precursor Transformations

This compound, also known as n-propyl mercaptan, can be synthesized through several non-enzymatic chemical pathways starting from various precursors. A primary commercial method involves the anti-Markovnikov addition of hydrogen sulfide to propene, a reaction often initiated by ultraviolet light. wikipedia.org Another common laboratory and industrial approach is the reaction of 1-chloropropane with sodium hydrosulfide. wikipedia.org

Alternative synthetic routes have also been established. These include the reaction of bromopropane with thiourea, the interaction of other halogenated propanes with sodium hydrosulfide, and the reaction of n-propanol with hydrogen sulfide. nih.gov The reaction between propanol (B110389) and hydrogen sulfide is a catalyzed process that can also yield isopropyl mercaptan, another useful organosulfur compound. google.com These methods provide versatile options for producing this compound for its various applications, including its use as a raw material in the synthesis of pesticides. google.com

Table 1: Non-Enzymatic Synthesis Methods for this compound

| Precursor 1 | Precursor 2 | Key Condition | Reference |

|---|---|---|---|

| Propene | Hydrogen Sulfide | UV Light Initiation | wikipedia.org |

| 1-Chloropropane | Sodium Hydrosulfide | Substitution Reaction | wikipedia.org |

| Bromopropane | Thiourea | Reflux | |

| n-Propanol | Hydrogen Sulfide | Catalysis | google.com |

| Halogenated Propane (B168953) | Sodium Hydrosulfide | Substitution Reaction |

Role in Natural Product Biosynthesis (e.g., Allium species)

In nature, this compound is a significant volatile compound found in plants of the Allium genus, such as onions (Allium cepa). researchgate.netresearchgate.net Its formation is not constitutive but is instead a rapid enzymatic process initiated by tissue damage. sabraojournal.orgnih.gov In intact Allium cells, odorless, non-protein sulfur amino acids known as S-alk(en)yl cysteine sulfoxides are stored in the cytoplasm. nih.govglobalsciencebooks.info The key precursor for propyl-containing sulfur compounds in onions is S-propyl-L-cysteine-S-oxide (isoalliin). globalsciencebooks.info

When the plant tissue is disrupted by cutting or crushing, the enzyme alliinase, which is segregated in the cell's vacuoles, comes into contact with these precursors. sabraojournal.orgnih.gov Alliinase, a C-S lyase, catalyzes the conversion of the S-alk(en)yl cysteine sulfoxides into highly reactive sulfenic acids. nih.govglobalsciencebooks.info These intermediates then undergo further spontaneous reactions to form a variety of volatile sulfur compounds, including thiosulfinates. researchgate.netnih.gov Propanethial S-oxide, the lachrymatory factor that causes tearing, is also formed. researchgate.net Subsequently, these initial products can break down and rearrange to form other compounds, including this compound, which is considered a primary contributor to the characteristic odor of freshly cut onions. researchgate.net Studies have shown that the concentration of this compound in the headspace of cut onions reaches its maximum around 60 minutes after cutting. researchgate.net

Table 2: Biosynthesis of this compound in Allium Species

| Precursor | Enzyme | Intermediate | Product | Role | Reference |

|---|---|---|---|---|---|

| S-propyl-L-cysteine-S-oxide (Isoalliin) | Alliinase | Sulfenic Acids, Thiosulfinates | This compound | Major odor contributor in onions | researchgate.netglobalsciencebooks.info |

Derivatization Strategies for Functionalization

Synthesis of Thiolate Compounds and Derivatives

This compound serves as a versatile starting material for the synthesis of various thiolate compounds and other sulfur-containing derivatives. The thiol group (-SH) is readily deprotonated by a suitable base to form the corresponding thiolate anion (CH₃CH₂CH₂S⁻). This nucleophilic thiolate can then be used in a range of substitution and addition reactions to create new carbon-sulfur bonds.

For instance, propyl thiolates can react with alkyl halides to form unsymmetrical thioethers (sulfides). The synthesis of more complex thiol derivatives, such as trithiocarbonates and disulfides, is also a common derivatization strategy. chemrxiv.org These reactions are crucial in synthetic organic chemistry, providing intermediates for various industrial and pharmaceutical compounds. google.com The synthesis of such derivatives allows for the introduction of the propylthio- moiety into larger molecules, modifying their chemical and physical properties.

Covalent Functionalization for Materials Applications

The thiol group of this compound provides an effective anchor for the covalent functionalization of various material surfaces. rsc.orgmdpi.com This is particularly prominent in nanotechnology and materials science, where the strong affinity between sulfur and noble metal surfaces, such as gold, is exploited to form self-assembled monolayers (SAMs). nih.gov When this compound is exposed to a gold surface, a strong Au-S bond forms, leading to a densely packed, organized layer of propyl groups on the surface. This functionalization can dramatically alter the surface properties of the material, such as its hydrophobicity, chemical reactivity, and biocompatibility.

Beyond metal surfaces, thiols can be used to functionalize other materials like graphene and carbon nanotubes. nih.govdntb.gov.ua Techniques such as thiol-ene "click" chemistry provide efficient and green methods for covalently attaching thiol-containing molecules to the sp² carbon framework of graphene, improving its dispersibility and introducing new functionalities. nih.gov This covalent attachment allows for the precise modification of the electrical and chemical properties of 2D materials, opening up applications in nanoelectronics, sensors, and composites. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 1 Propanethiol Systems

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of 1-propanethiol (B107717). The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds, resulting in a unique spectral pattern.

Studies have focused on this compound in various states, including liquid, amorphous solid (ice), and as a ligand in metal complexes. physics.sknasa.gov When amorphous this compound ice is formed at low temperatures (~16 K) and gradually warmed, changes in its IR spectrum are observed. nasa.gov These spectral variations, particularly at wavenumbers smaller than those of the C-H and S-H stretching regions, are indicative of conformational changes from less stable to more stable forms. nasa.gov Crystallization of the ice occurs at around 120 K. nasa.gov

The S-H stretching vibration in this compound ice is considered a potential signature for its detection in interstellar icy mantles. open.ac.uk This is because its frequency is unique compared to other simple thiols like methanethiol (B179389) and ethanethiol (B150549). open.ac.uk The IR spectrum of this compound shows distinct features for its amorphous and crystalline phases, which can be observed as the ice is warmed. researchgate.net For instance, the S-H stretching region exhibits a broad feature in the amorphous state and a sharp feature in the crystalline state. researchgate.net

In the context of coordination chemistry, this compound has been used as a ligand to form Hofmann-type clathrates. physics.sk Infrared spectroscopy of these clathrates reveals frequency shifts in the vibrational modes of the this compound molecule compared to its bulk liquid state. physics.sk These shifts arise from changes in the molecular environment upon complex formation and the chain structure of the this compound ligand. physics.sk

A comparison of the IR vibrational wavenumbers for liquid this compound and when it is complexed with cadmium and nickel is presented below.

Table 1: Selected IR Vibrational Wavenumbers (cm⁻¹) of this compound and its Metal Complexes

| Vibrational Assignment | Liquid 1-PT | Cd(1-PT)₂Ni(CN)₄·Benzene | Ni(1-PT)₂Ni(CN)₄·Benzene |

|---|---|---|---|

| CH₃ and CH₂ stretch | 2959 | 2957 | - |

| CH₃ and CH₂ stretch | 2930 | 2927 | - |

| SH stretch | 2659 | 2650 | - |

| CH₂ scissor | 1458 | 1456 | - |

| CH₃ sym def. | 1376 | 1375 | - |

| CH₂ wag | 1297 | 1292 | - |

| CC stretch | 1106 | 1126 | - |

| CSH def. | 814 | - | - |

Source: physics.sk

Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations that cause a change in polarizability. When this compound is adsorbed onto a roughened metal surface, typically silver or gold, the Raman signal can be dramatically amplified, a phenomenon known as Surface-Enhanced Raman Scattering (SERS). acs.org This enhancement allows for the detection of even trace amounts of the compound. nih.gov

SERS studies have shown that this compound adsorbs dissociatively on silver surfaces, losing its thiol proton to form a 1-propanethiolate. acs.org The molecule can exist in different conformations on the surface, primarily the gauche (G) and trans (T) forms with respect to the C(1)−C(2) axis. acs.org The intensity ratio of the Raman bands corresponding to these conformers is influenced by factors like surface coverage. acs.org

The SERS intensity of this compound adsorbed on a silver film exhibits a reversible temperature dependence, with the signal being approximately three times stronger at 15 K than at 300 K. acs.org This has been attributed to factors other than laser-induced morphological changes or adsorption/desorption phenomena. acs.org

Furthermore, self-assembled monolayers (SAMs) of this compound on gold nanoparticles or films are utilized in SERS-based sensing applications. nih.govspiedigitallibrary.org These functionalized substrates can be used to detect other molecules, such as polycyclic aromatic hydrocarbons (PAHs) or volatile organic compounds like toluene (B28343) and dichlorobenzene. nih.govspiedigitallibrary.org The this compound layer prevents the decomposition of the analyte on the bare metal surface and creates a hydrophobic environment that can concentrate non-polar analytes near the SERS-active surface. nih.govresearchgate.net The shorter chain length of this compound has been found to be more effective for sensing aromatic molecules compared to longer-chain thiols, as it allows the analyte to get closer to the SERS "hot spots". spiedigitallibrary.org SERS has also been used to identify this compound as a volatile compound contributing to the senescence of arugula. umass.edu

The shape of gold nanoparticles also influences the SERS enhancement. Gold nanostars, with their sharp vertices, have been shown to be more efficient SERS substrates compared to nanospheres or nanotriangles. rsc.orgtudublin.ie

The detection of complex organic molecules in the interstellar medium (ISM) is a key area of astrophysical research. Thiols, the sulfur analogs of alcohols, are of particular interest due to the established presence of molecules like methanethiol. arxiv.orgdntb.gov.ua

Quantum chemical calculations and chemical modeling suggest that the 'Tg' (trans-gauche) conformer of this compound is a strong candidate for astronomical detection. arxiv.orgdntb.gov.ua Researchers have presented various spectroscopic parameters for this conformer to aid in its future identification in the ISM. arxiv.orgdntb.gov.ua The detection of both normal-propanol and iso-propanol in the star-forming region Sagittarius B2 (Sgr B2) suggests that their corresponding thiol analogs, including this compound, are plausible targets for interstellar searches. mpg.de

As previously mentioned, the distinct SH stretching vibration of this compound ice, as observed through infrared spectroscopy, is proposed as a key signature for its identification on interstellar dust mantles using advanced instruments like the James Webb Space Telescope. open.ac.ukresearchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification, quantification, and structural elucidation of molecules, including this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is crucial for distinguishing between compounds with the same nominal mass.

HRMS has been employed to identify this compound in various plant products. unipd.it In one approach, thiols are extracted from vegetables and derivatized with 4,4'-dithiodipyridine (DTDP) before analysis. nih.gov The derivatized this compound can then be identified using techniques like HPLC-MS/MS in precursor ion scan mode. nih.gov For this compound-DTDP, specific mass transitions, such as m/z 186 → m/z 144 and m/z 112, are monitored for identification and quantification. unipd.it This methodology is valuable for prospecting studies aimed at identifying thiols that may play roles in metabolic pathways or contribute to the flavor of foods. nih.gov

Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, a high-resolution technique, has been used to study the conformational isomers of this compound. acs.org This method has identified two major conformers, the trans-gauche (Tg) and gauche-gauche (GG), and determined their precise adiabatic ionization potentials. acs.org

Table 2: Ionization Potentials of this compound Conformers

| Conformer | Adiabatic Ionization Potential (eV) |

|---|---|

| trans-gauche (Tg) | 9.1952 ± 0.0006 |

| gauche-gauche (GG) | 9.2008 ± 0.0006 |

Source: acs.org

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive technique that provides detailed elemental and molecular information from the outermost layers of a material. nist.govphi.com It involves bombarding a surface with a pulsed primary ion beam, which causes the emission of secondary ions that are then analyzed based on their time of flight to a detector. nist.govphi.com

TOF-SIMS has been used to investigate the adsorption and decomposition of this compound on semiconductor surfaces like gallium arsenide (GaAs). nih.govresearchgate.netresearchgate.netacs.org These studies show that this compound adsorbs dissociatively on a Ga-rich GaAs(100) surface, forming a propanethiolate and hydrogen. nih.govacs.org Subsequent reactions include C-S bond scission, leading to the formation of propyl species and elemental sulfur on the surface. researchgate.netacs.org

The technique is also invaluable for characterizing self-assembled monolayers (SAMs) of alkanethiols on gold surfaces. nih.govsigmaaldrich.com TOF-SIMS can be used to study the effects of chain length on the properties of SAMs, such as coverage and oxidation. nih.gov By analyzing the secondary ions produced, researchers can gain insights into the structure and chemical composition of the monolayer. For instance, an ozone-assisted SIMS methodology has been developed to quantify the composition of mixed alkylthiol SAMs on gold with high sensitivity. acs.org

Conformational Analysis and Isomerism Studies of this compound

The flexible alkyl chain of this compound gives rise to a complex conformational landscape. The molecule can exist as several distinct rotational isomers, or rotamers, arising from rotations around the C-C and C-S single bonds. These conformers are in equilibrium and can be experimentally identified and characterized using various spectroscopic techniques.

Experimental Determination of Conformational Isomers (e.g., Rotamers)

The existence of multiple conformational isomers of this compound has been confirmed through several high-resolution spectroscopic methods. Due to rotation about the C-C and C-S bonds, this compound can theoretically exist in five different conformations: Trans-trans (Tt), Trans-gauche (Tg), Gauche-trans (Gt), Gauche-gauche (Gg), and Gauche-gauche' (Gg'). capes.gov.br However, not all of these are significantly populated or experimentally distinguishable under typical conditions.

Microwave Spectroscopy has been a pivotal technique in identifying the stable conformers of this compound in the gas phase. Early studies, and more recent work using advanced techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, have provided detailed rotational constants for the most abundant isomers. dtu.dkscispace.com These studies have unequivocally identified the Trans-gauche (Tg) conformer, where the C-C-C-S dihedral angle is trans and the C-C-S-H dihedral angle is gauche, as a dominant species. scispace.comdiva-portal.org The spectrum assigned to the ground vibrational state is attributed to this T-G rotamer. scispace.com The high sensitivity of modern spectrometers has also allowed for the detection of less abundant conformers and isotopically substituted species in their natural abundance. dtu.dk

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy offers another powerful method for conformer-specific studies. By isolating molecules in a molecular beam, this technique can measure the precise ionization potential (IP) for each conformational isomer. For this compound, VUV-MATI experiments have successfully identified and distinguished between two major conformers present in the beam. researchgate.netnih.gov The trans-gauche (Tg) conformer was found to have an adiabatic ionization potential of 9.1952 ± 0.0006 eV, while the gauche-gauche (Gg) conformer has a slightly higher IP of 9.2008 ± 0.0006 eV. researchgate.netnih.gov

The experimental determination of these conformers and their relative energies provides crucial benchmarks for theoretical and computational chemistry models that aim to predict molecular structures and properties. capes.gov.br

Interactive Data Table: Experimentally Determined Conformational Isomers of this compound

| Conformer | Experimental Technique | Key Finding | Value (eV) | Reference |

| Trans-gauche (Tg) | Microwave Spectroscopy | Identified as a dominant, stable rotamer in the ground state. | - | dtu.dkscispace.com |

| Trans-gauche (Tg) | VUV-MATI Spectroscopy | Adiabatic Ionization Potential | 9.1952 ± 0.0006 | researchgate.netnih.gov |

| Gauche-gauche (Gg) | VUV-MATI Spectroscopy | Adiabatic Ionization Potential | 9.2008 ± 0.0006 | researchgate.netnih.gov |

Spectroscopic Signatures of Conformational Changes

Conformational changes in this compound, such as the interconversion between different rotamers, can be observed through distinct signatures in their spectra.

In microwave spectroscopy , a key signature of conformational dynamics is the observation of torsional splitting. For the gauche conformer of this compound, the tunneling effect between the two equivalent gauche minima of the thiol group's internal rotation potential leads to a splitting of energy levels. diva-portal.org This splitting manifests as doublet structures in the rotational spectrum, particularly in the c-type transitions, with observed splittings of about 3200 MHz for the normal species and 116 MHz for the deuterated (SD) species. diva-portal.org This direct observation of tunneling splitting provides quantitative information about the potential energy barrier for internal rotation. diva-portal.org

Infrared (IR) spectroscopy is also highly sensitive to the conformational state of this compound. The vibrational modes, particularly those involving the thiol group, show distinct changes. The S-H stretching vibration has been proposed as a unique probe for identifying this compound, for instance, in interstellar ice mantles. caltech.edu Studies of this compound ices have shown that conformational changes occur as amorphous ice is warmed, leading to crystallization. capes.gov.br These changes are visible in the IR spectra, where both sharp and broad S-H features can coexist, indicating the presence of both crystalline and amorphous phases. nist.gov The C-H and S-H stretching regions of the IR spectrum are particularly sensitive to temperature-induced conformational changes. capes.gov.br

These spectroscopic signatures are vital for understanding the dynamics of this compound in various environments, from the isolated gas phase to condensed phases and surfaces.

Surface Sensitive Spectroscopic Techniques